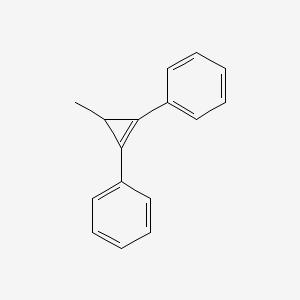
1,2-Diphenyl-3-methylcyclopropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenyl-3-methylcyclopropene is an organic compound with the molecular formula C16H14. It is a cyclopropene derivative characterized by the presence of two phenyl groups and a methyl group attached to the cyclopropene ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research .
準備方法
The synthesis of 1,2-Diphenyl-3-methylcyclopropene typically involves the reaction of phenylchlorodiazirine with acetylenes, producing cyclopropenyl chlorides. These chlorides can be converted to the corresponding biscyclopropenyl ethers upon treatment with aqueous alcohol . One specific method involves the use of benzamidine hydrochloride, sodium chloride, hexane, and dimethyl sulfoxide, followed by the addition of sodium hypochlorite solution . The reaction mixture is then processed to yield the desired cyclopropene derivative.
化学反応の分析
1,2-Diphenyl-3-methylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
科学的研究の応用
1,2-Diphenyl-3-methylcyclopropene has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2-Diphenyl-3-methylcyclopropene involves its interaction with molecular targets through its cyclopropene ring. This interaction can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in synthetic chemistry or biological systems .
類似化合物との比較
1,2-Diphenyl-3-methylcyclopropene can be compared with other cyclopropene derivatives, such as:
1,2-Diphenylcyclopropene: Lacks the methyl group, leading to different reactivity and applications.
3-Methyl-1,2-diphenylcyclopropene: Similar structure but with variations in the position of the methyl group, affecting its chemical behavior.
1,2-Diphenyl-3,3-dimethylcyclopropene: Contains an additional methyl group, resulting in distinct properties and uses.
特性
CAS番号 |
51425-87-7 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC名 |
(3-methyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C16H14/c1-12-15(13-8-4-2-5-9-13)16(12)14-10-6-3-7-11-14/h2-12H,1H3 |
InChIキー |
LQDUGRBUJLDSTP-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



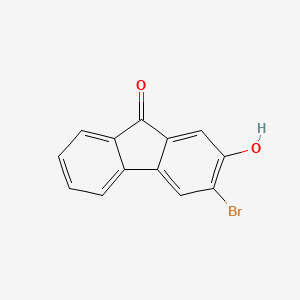

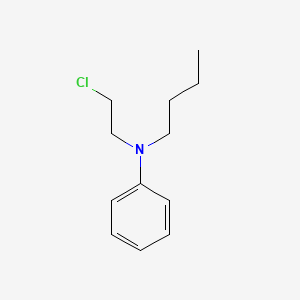

![2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride](/img/structure/B15344804.png)

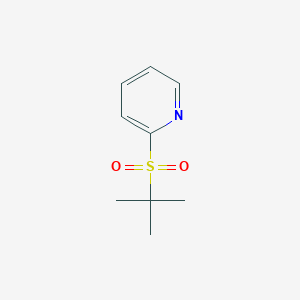
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)

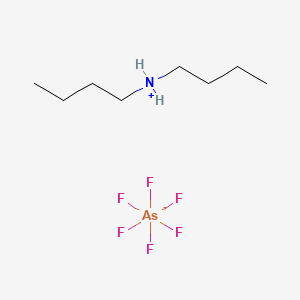


![8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B15344834.png)
